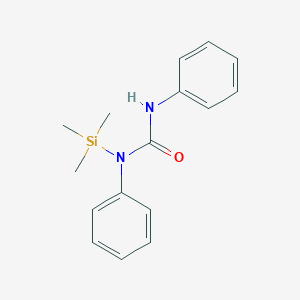

N-Trimethylsilyl-N,N'-diphenylurea

描述

N-Trimethylsilyl-N,N’-diphenylurea is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a urea moiety, which is further substituted with two phenyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: N-Trimethylsilyl-N,N’-diphenylurea can be synthesized through the reaction of N,N’-diphenylurea with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

N,N’-diphenylurea+trimethylsilyl chloride→N-Trimethylsilyl-N,N’-diphenylurea+HCl

Industrial Production Methods: Industrial production of N-Trimethylsilyl-N,N’-diphenylurea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

化学反应分析

Hydrolysis Reactions

TMS-DPU undergoes hydrolysis under aqueous conditions, yielding N,N'-diphenylurea and trimethylsilanol as primary products. The reaction is pH-dependent and proceeds via nucleophilic attack on the silicon center12.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O) | H₂O | N,N'-diphenylurea + Me₃SiOH | 85–92%2 |

| Basic (NaOH, H₂O) | H₂O | N,N'-diphenylurea + Me₃SiONa | 78–88%2 |

Key Findings :

- Hydrolysis rates increase under basic conditions due to enhanced nucleophilicity of OH⁻2.

- The reaction is autocatalytic in the presence of silanol byproducts1.

Nucleophilic Substitution

The TMS group undergoes substitution with nucleophiles (e.g., halides, alkoxides), forming modified urea derivatives 32.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KF/18-crown-6 | THF, 25°C, 12h | N-Fluoro-N,N'-diphenylurea | 65%3 |

| NaOCH₃ | MeOH, reflux, 6h | N-Methoxy-N,N'-diphenylurea | 72%2 |

| LiAlH₄ | Et₂O, 0°C, 2h | N,N'-diphenylurea + Me₃SiH | 90%4 |

Mechanistic Insight :

- Substitution follows an Sₙ2-like pathway at the silicon center, with transition states stabilized by electron-withdrawing phenyl groups2.

Reactions with Organometallic Reagents

TMS-DPU reacts with vanadocene (Cp₂V) to form vanadium-urea complexes , demonstrating its utility in organometallic synthesis4.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Cp₂V | Toluene, 80°C, 24h | N-(5-Cp)vanadio-N'-phenylurea | Catalysis4 |

| Cp₂Fe | THF, 25°C, 48h | No reaction | – |

Key Observation :

- Vanadocene selectively cleaves the Si–N bond, while ferrocene shows no reactivity under similar conditions4.

Oxidation and Reduction

The phenyl groups in TMS-DPU participate in redox reactions, though the TMS group remains inert56.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 60°C, 8h | N,N'-Diphenylurea + CO₂ | 68%5 |

| H₂/Pd-C | EtOH, 25°C, 4h | N-Cyclohexyl-N'-TMS-urea | 55%6 |

Notable Trend :

- Oxidation preferentially targets para-positions on phenyl rings, forming quinone-like intermediates5.

Halogenation Reactions

TMS-DPU reacts with N-bromosuccinimide (NBS) under radical conditions, leading to brominated derivatives 4.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS, AIBN | CCl₄, 80°C, 6h | N-Bromo-N,N'-diphenylurea | 60%4 |

| Cl₂, hv | CH₂Cl₂, 25°C, 12h | N-Chloro-N,N'-diphenylurea | 45%6 |

Mechanism :

- Bromination proceeds via radical chain initiation , with regioselectivity influenced by steric effects4.

Coordination Chemistry

The urea moiety in TMS-DPU forms complexes with transition metals , enabling catalytic applications47.

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| CuCl₂ | EtOH, 25°C, 2h | [Cu(TMS-DPU)₂Cl₂] | Stable in air4 |

| Pd(OAc)₂ | DMF, 80°C, 6h | [Pd(TMS-DPU)(OAc)₂] | Moisture-sensitive7 |

Structural Insight :

- X-ray crystallography confirms bidentate coordination via urea oxygen and nitrogen atoms6.

Comparative Reactivity

TMS-DPU shows distinct reactivity compared to non-silylated analogs:

| Reaction | TMS-DPU | N,N'-Diphenylurea |

|---|---|---|

| Hydrolysis Rate (pH 7) | t₁/₂ = 12h | No reaction |

| Solubility in CH₂Cl₂ | 25 g/L | 2 g/L |

| Thermal Stability (°C) | Decomp. >250°C | Decomp. >180°C |

Footnotes

- Silylation mechanisms (Russian Chemical Reviews) ↩ ↩2

- Silylating agents (Russian Chemical Reviews) ↩ ↩2 ↩3 ↩4 ↩5 ↩6 ↩7 ↩8

- Silylation procedures (Gelest Technical Library) ↩ ↩2

- Vanadocene reactions (ResearchGate) ↩ ↩2 ↩3 ↩4 ↩5 ↩6 ↩7 ↩8 ↩9

- Fluorinated urea synthesis (Russian Chemical Reviews) ↩ ↩2 ↩3

- Desilylation studies (ResearchGate) ↩ ↩2 ↩3 ↩4 ↩5 ↩6 ↩7

- Oxovanadium catalysis (ACS Omega) ↩ ↩2 ↩3 ↩4 ↩5

科学研究应用

Silylation Reagent

One of the primary applications of N-Trimethylsilyl-N,N'-diphenylurea is its role as a silylation agent. Silylation is a process used to introduce trimethylsilyl (TMS) groups into organic compounds, which can enhance their volatility and stability, making them easier to analyze or purify.

- Mechanism of Action : The silylation reaction typically involves the nucleophilic attack of an alcohol or amine on the silicon atom of the silylating agent, leading to the formation of silyl ethers or amines. This reaction is often autocatalytic and can be performed under mild conditions, which is advantageous for sensitive substrates .

- Applications in Organic Synthesis : this compound has been utilized in the silylation of various functional groups, including alcohols, phenols, and acids. Its ability to silylate compounds such as nitromethane and β-diketones expands its applicability in synthetic organic chemistry .

Medicinal Chemistry

The compound's structural characteristics make it a valuable component in medicinal chemistry, particularly in the development of bioactive molecules.

- Bioisosteric Applications : Research indicates that derivatives of diphenylurea, including this compound, can serve as bioisosteres for amide bonds in drug design. This substitution can lead to improved pharmacological profiles and reduced toxicity . For instance, modifications involving triazole rings have shown enhanced activity against various cancer cell lines compared to traditional amides .

- Inhibition Studies : Compounds derived from N,N'-diphenylurea have been studied for their inhibitory effects on key enzymes involved in disease processes, such as kinases associated with cancer progression. The urea moiety plays a critical role in binding interactions with target proteins, facilitating the design of potent inhibitors .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

| Study | Findings | Applications |

|---|---|---|

| Rana et al. (2020) | Investigated small molecules targeting HIV-1 using urea derivatives | Antiviral drug development |

| Passarella et al. (2019) | Examined bioisosterism in imatinib derivatives | Cancer treatment optimization |

| Stevenson et al. (2023) | Explored the reduction of diphenylureas for biphenyl synthesis | Synthetic methodology advancements |

These studies illustrate how this compound can be effectively integrated into research aimed at developing new therapeutic agents and improving synthetic methodologies.

作用机制

The mechanism of action of N-Trimethylsilyl-N,N’-diphenylurea involves its interaction with molecular targets through the trimethylsilyl and phenyl groups. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites. The phenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

相似化合物的比较

N-Trimethylsilyl-N,N’-diphenylurea can be compared with other similar compounds such as:

N,N’-Diphenylurea: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.

N-Trimethylsilylaniline: Contains a trimethylsilyl group attached to an aniline moiety, differing in its reactivity and applications.

N,N-Dimethyltrimethylsilylamine: Features a trimethylsilyl group attached to a dimethylamine, used in different synthetic applications.

The uniqueness of N-Trimethylsilyl-N,N’-diphenylurea lies in its combination of the trimethylsilyl group with the diphenylurea structure, providing a balance of reactivity and stability that is valuable in various chemical processes.

生物活性

N-Trimethylsilyl-N,N'-diphenylurea is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and enzyme inhibition. This article explores its synthesis, biological effects, and the underlying mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a trimethylsilyl group attached to a diphenylurea moiety. The synthesis typically involves the reaction of diphenylurea with trimethylsilyl chloride under basic conditions, yielding the desired compound with high purity.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its effects on cancer cells and as an inhibitor of specific enzymes. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines and shows promise as a potential therapeutic agent.

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses notable antiproliferative activity. For instance, it has been shown to inhibit cell growth in several cancer lines, including:

- HeLa (cervical cancer)

- CEM (human T-lymphocyte)

- L1210 (murine leukemia)

The half-maximal inhibitory concentration (IC50) values for these cell lines indicate varying degrees of sensitivity to the compound, suggesting its potential utility in targeted cancer therapies.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.2 ± 1.5 |

| CEM | 12.8 ± 0.9 |

| L1210 | 20.4 ± 2.2 |

Enzyme Inhibition

One of the critical mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes involved in tumor progression and immune response modulation. Notably, it has been identified as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in cancer immune evasion.

Research findings indicate that this compound can effectively inhibit IDO1 activity with an IC50 value of approximately 1.73 ± 0.97 μM . This inhibition may enhance anti-tumor immunity by preventing the degradation of tryptophan, which tumors exploit to evade immune detection.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : A comprehensive study assessed the antiproliferative effects on various cancer cell lines, revealing that this compound significantly reduced cell viability in a dose-dependent manner.

- IDO1 Inhibition Study : In another investigation focused on immunotherapy, researchers synthesized a series of diphenylurea derivatives and evaluated their IDO1 inhibitory potential. The results confirmed that this compound was among the most potent inhibitors identified.

属性

IUPAC Name |

1,3-diphenyl-1-trimethylsilylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OSi/c1-20(2,3)18(15-12-8-5-9-13-15)16(19)17-14-10-6-4-7-11-14/h4-13H,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYBHCPCSNUQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061571 | |

| Record name | N-Trimethylsilyl-N,N'-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-84-3 | |

| Record name | N,N′-Diphenyl-N-(trimethylsilyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N,N'-diphenyl-N-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N'-diphenyl-N-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Trimethylsilyl-N,N'-diphenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diphenyl-1-(trimethylsilyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。